(S)-Ethyl 3-hydroxy-4-iodobutanoate
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Overview
Description
“(S)-Ethyl 3-hydroxy-4-iodobutanoate” is a chemical compound with the CAS Number: 112100-39-7 . It has a molecular weight of 258.06 .
Molecular Structure Analysis
The molecular formula of “(S)-Ethyl 3-hydroxy-4-iodobutanoate” is C6H11IO3 . The structure includes an ethyl group (C2H5), a 3-hydroxy group (-OH), and a 4-iodo group (I), attached to a butanoate backbone.Scientific Research Applications
Ethyl 2-hydroxy-3-methylbutanoate in Wine : This study by Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines. The research focused on the presence of enantiomers in different types of wines and their sensory impact, although it did not directly address (S)-Ethyl 3-hydroxy-4-iodobutanoate (Gammacurta et al., 2018).
Biosynthesis of Optically Pure Esters : Ye et al. (2011) reviewed the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates used in the production of chiral drugs, highlighting the use of biocatalysis for producing such compounds with high enantioselectivity (Ye, Ouyang, & Ying, 2011).
Biocatalytic Synthesis : Ni et al. (2013) discussed the scalable biocatalytic synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate, another similar compound, indicating the potential of biocatalytic methods in synthesizing enantiopure intermediates (Ni et al., 2013).
Distribution and Impact in Wine : Lytra et al. (2014) studied the distribution and organoleptic impact of ethyl 3-hydroxybutanoate enantiomers in wine. Their research provides insights into the sensory characteristics of similar compounds in different matrices (Lytra et al., 2014).
Biocatalyst Research : Zhao Jin-mei (2008) summarized the synthesis routes and developments of ethyl(R)-2-hydroxy-4-phenylbutanoate using biocatalysts, an approach that may be relevant for the synthesis of (S)-Ethyl 3-hydroxy-4-iodobutanoate (Zhao Jin-mei, 2008).
Chemical Approaches to Synthesis : You et al. (2013) provided an overview of the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a similar compound, including chemical and enzymatic approaches. This review is relevant for understanding the synthetic strategies that can be applied to related compounds (You, Liu, & Zheng, 2013).
properties
IUPAC Name |
ethyl (3S)-3-hydroxy-4-iodobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWBHOKQXGBYJN-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CI)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CI)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 3-hydroxy-4-iodobutanoate |
Citations
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